N-Methyl Viloxazine-d3
Description
Properties
CAS No. |
1794811-35-0 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
254.344 |
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]-4-(trideuteriomethyl)morpholine |
InChI |
InChI=1S/C14H21NO3/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12/h4-7,12H,3,8-11H2,1-2H3/i2D3 |
InChI Key |
VZKFJMVFJRJATA-BMSJAHLVSA-N |
SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C |
Synonyms |
2-[(2-Ethoxyphenoxy)methyl]-4-(methyl-d3)morpholine; ICI 70098-d3; |
Origin of Product |
United States |
Contextualization of Viloxazine and Its Therapeutic Significance in Neuropsychopharmacology
Viloxazine (B1201356) is a serotonin-norepinephrine modulating agent that has been investigated for its therapeutic potential in treating neuropsychiatric disorders. frontiersin.org Initially developed as an antidepressant, it has more recently been repurposed and approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in both children and adults. wikipedia.orgopenmedicalpublishing.orgnih.gov
The mechanism of action of Viloxazine is complex and not yet fully elucidated. drugbank.com It is known to be a selective norepinephrine (B1679862) reuptake inhibitor (NRI), which increases the levels of norepinephrine in the brain. wikipedia.orgdrugbank.com This action on the norepinephrine transporter (NET) is believed to contribute to its efficacy in managing ADHD symptoms. wikipedia.orgopenmedicalpublishing.org
Recent research has revealed that Viloxazine's pharmacological profile extends beyond norepinephrine reuptake inhibition. nih.gov It also modulates the serotonin (B10506) system by acting as an antagonist at 5-HT₂B receptors and an agonist at 5-HT₂C receptors. frontiersin.orgdrugbank.comnih.gov This dual activity on both the norepinephrine and serotonin systems likely contributes to its therapeutic effects in disorders like ADHD and depression. nih.gov In vivo studies have shown that Viloxazine can increase extracellular levels of not only norepinephrine but also serotonin and dopamine (B1211576) in the prefrontal cortex. nih.gov
Rationale for Deuterated Analogs in Modern Pharmacological and Analytical Studies
The use of deuterated analogs, where one or more hydrogen atoms are replaced by its stable isotope deuterium (B1214612), is a valuable strategy in modern pharmacology and analytical chemistry. clearsynth.comnih.gov This isotopic substitution can lead to significant, beneficial changes in a molecule's properties without drastically altering its fundamental chemical structure. musechem.com
One of the primary advantages of deuteration lies in its impact on pharmacokinetics. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. musechem.com This increased bond strength can make the deuterated compound more resistant to metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. plos.orgcdnsciencepub.com This can lead to a slower rate of metabolism, a longer half-life, and increased drug exposure in the body. nih.gov By altering metabolic pathways, deuteration can also reduce the formation of toxic metabolites, thereby improving a drug's safety profile. cdnsciencepub.com
In analytical studies, particularly in mass spectrometry, deuterated compounds serve as excellent internal standards. clearsynth.comresolvemass.ca Because they have a higher mass than their non-deuterated counterparts, they can be easily distinguished in a mass spectrometer. clearsynth.combrightspec.com This allows for precise and accurate quantification of the non-deuterated analyte in complex biological samples by correcting for variations in sample preparation and instrument response. clearsynth.comresolvemass.ca
Overview of Research Utility for N Methyl Viloxazine D3 As a Scientific Tool
N-Methyl Viloxazine-d3, with the chemical name 2-((2-Ethoxyphenoxy)methyl)-4-(methyl-d3)morpholine, is primarily utilized as a scientific tool in analytical and research settings. synzeal.com Its main application is as an internal standard for the quantitative analysis of Viloxazine (B1201356) and its metabolites in biological matrices such as plasma and urine. clearsynth.comresolvemass.ca
In pharmacokinetic studies of Viloxazine, this compound is added to samples at a known concentration. clearsynth.com During analysis by methods like liquid chromatography-mass spectrometry (LC-MS), the ratio of the signal from Viloxazine to the signal from the deuterated internal standard is measured. resolvemass.ca This allows for accurate determination of Viloxazine concentrations, even if there are losses during sample processing. clearsynth.com
The table below provides a summary of the chemical information for this compound.
| Property | Value |
| Chemical Name | 2-((2-Ethoxyphenoxy)methyl)-4-(methyl-d3)morpholine |
| CAS Number | 1794811-35-0 |
| Molecular Formula | C₁₄H₁₈D₃NO₃ |
| Molecular Weight | 254.34 g/mol |
Note: Data sourced from publicly available chemical supplier information.
The use of this compound as an internal standard is crucial for the development and validation of analytical methods to study the absorption, distribution, metabolism, and excretion (ADME) of Viloxazine. synzeal.comsynzeal.com This ensures the reliability and accuracy of data generated in preclinical and clinical research.
Synthesis and Isotopic Labeling of this compound: A Detailed Examination
This compound, a deuterated analog of N-Methyl Viloxazine, serves as a critical tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The strategic incorporation of deuterium (B1214612) atoms into the N-methyl group provides a stable isotopic label, allowing for precise tracking and quantification in biological systems. This article explores the synthesis, purification, and analytical validation of this compound, focusing on the chemical methodologies employed to achieve high isotopic purity and enrichment.
Pharmacokinetic and Metabolic Investigations of N Methyl Viloxazine D3 in Preclinical Systems
In Vitro Metabolic Stability and Biotransformation Studies of N-Methyl Viloxazine-d3
In vitro studies are crucial for understanding the metabolic fate of a compound before it is administered in vivo. For deuterated compounds like this compound, these studies help to elucidate how the isotopic labeling might affect metabolic pathways compared to the non-deuterated parent compound.
Hepatic Microsomal and Hepatocyte Incubation Methodologies for Deuterated Analogs
The investigation of the metabolic stability of deuterated compounds such as this compound typically involves incubation with liver-derived systems. nih.gov The two primary methodologies utilized are hepatic microsomal and hepatocyte incubations.
Hepatic Microsomes: These are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. unige.chresearchgate.net Incubations with hepatic microsomes are a standard approach to assess Phase I metabolic reactions like oxidation, reduction, and hydrolysis. acs.orgacs.org For this compound, this would involve incubating the compound with pooled human or animal liver microsomes in the presence of necessary cofactors like NADPH. acs.orgacs.org The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of a drug's metabolism. researchgate.net Incubating this compound with primary hepatocytes allows for the investigation of both the initial biotransformations and subsequent conjugation reactions, such as glucuronidation or sulfation. acs.org The use of deuterated analogs in these systems can help in identifying novel metabolites. nih.gov
Methodologies often involve carefully controlled conditions, including optimal protein concentrations and incubation times to ensure linear reaction rates. acs.org Following incubation, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to quantify the remaining parent compound and identify any metabolites formed. nih.govacs.org
Identification of Metabolites of this compound (if applicable) and its Parent Viloxazine (B1201356) (via tracer use)
The primary purpose of using a deuterated compound like this compound is to serve as a tracer to study the metabolism of its parent compound, Viloxazine. The deuterium (B1214612) label allows for the precise tracking of the compound and its metabolites in biological systems using mass spectrometry.
Studies on Viloxazine have identified several key metabolites. The major metabolic pathway in humans is 5-hydroxylation, followed by glucuronidation. nih.govnih.gov The primary metabolite found in plasma is 5-hydroxyviloxazine (B12724933) glucuronide. nih.govdrugbank.com Another identified metabolite is Viloxazine N-carbamoyl glucuronide. nih.govnih.govdrugbank.com
In rats, the metabolic pathway differs, with the major route being O-deethylation followed by sulfation. nih.gov Other metabolic pathways in dogs include hydroxylation of the phenyl ring, N-methylation, formation of the N-methyl-N-oxide, and oxidation of the oxazine (B8389632) ring. nih.gov
By using this compound as a tracer, researchers can more easily distinguish drug-related material from endogenous compounds in complex biological matrices, aiding in the confirmation of these known metabolic pathways and potentially identifying new, previously undiscovered metabolites of Viloxazine. nih.gov
Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement in In Vitro Systems
The metabolism of Viloxazine is primarily mediated by the Cytochrome P450 enzyme system. wikipedia.orgnih.gov In vitro studies have been crucial in identifying the specific CYP isoforms involved.
The 5-hydroxylation of Viloxazine, the major metabolic pathway in humans, is primarily carried out by CYP2D6 . nih.govresearchgate.netnih.gov Other CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 , have been shown to have minor involvement in its metabolism. researchgate.netnih.govtandfonline.com The subsequent glucuronidation of 5-hydroxyviloxazine is mediated by UGT1A9 and UGT2B15 . researchgate.netnih.govtandfonline.com
While Viloxazine is a substrate for CYP2D6, its concentrations are not significantly affected by an individual's CYP2D6 metabolizer status, suggesting that alternative metabolic pathways can compensate. tandfonline.com In vitro drug-drug interaction studies have indicated that Viloxazine is a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4. nih.govnih.gov
The use of deuterated analogs like this compound in enzyme kinetic studies can provide valuable information on the kinetic isotope effect, which can reveal rate-limiting steps in the metabolic process. acs.org
In Vivo Pharmacokinetic Profiling of this compound in Animal Models
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. researchgate.net The use of this compound as a labeled tracer is instrumental in these preclinical investigations.
Absorption and Distribution Studies in Rodent or Non-Rodent Species
Following oral administration, Viloxazine is well-absorbed in various animal species, including rats and dogs. nih.gov In rats, after administration, the dealkylated metabolite of Viloxazine has been detected in brain extracts. nih.gov In dogs, the parent compound, Viloxazine, is the main component found in the blood. nih.gov
The volume of distribution of Viloxazine has been determined to be 0.73 ± 0.28 L/kg following intravenous administration. drugbank.com The compound is 76-82% bound to human plasma proteins. drugbank.com
Studies using radiolabeled Viloxazine have shown that it is extensively metabolized. nih.gov The use of this compound in such studies would allow for more precise quantification of the parent compound and its metabolites in various tissues, providing a clearer picture of its distribution throughout the body.
Elimination Pathways and Excretion Mechanisms in Preclinical Models
The primary route of elimination for Viloxazine and its metabolites is via the kidneys. nih.gov Studies using radiolabeled Viloxazine have shown that approximately 90% of the administered dose is recovered in the urine within 24 hours. drugbank.comtandfonline.com Less than 1% of the dose is excreted in the feces. drugbank.comtandfonline.com
In humans, about 12-15% of the total drug is eliminated as the unchanged parent drug. drugbank.com The half-life of immediate-release Viloxazine is 2-5 hours, while the extended-release formulation has a half-life of approximately 7.02 hours. wikipedia.org
The use of this compound in preclinical excretion studies allows for a clear and unambiguous differentiation between the administered compound and any endogenously produced substances, leading to a more accurate determination of excretion rates and pathways.
Data Tables
Table 1: Key Pharmacokinetic Parameters of Viloxazine
| Parameter | Value | Species |
|---|---|---|
| Protein Binding | 76-82% | Human |
| Volume of Distribution | 0.73 ± 0.28 L/kg | Not Specified |
| Half-life (Immediate Release) | 2-5 hours | Human |
| Half-life (Extended Release) | 7.02 ± 4.74 hours | Human |
| Urinary Excretion | ~90% within 24 hours | Human |
| Fecal Excretion | <1% | Human |
Data sourced from multiple studies. wikipedia.orgdrugbank.com
Table 2: Major Enzymes Involved in Viloxazine Metabolism| Metabolic Pathway | Enzyme(s) | Role |
|---|---|---|
| 5-Hydroxylation | CYP2D6 (major), CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4 (minor) | Phase I Metabolism |
This table summarizes the key enzymes responsible for the biotransformation of Viloxazine. nih.govresearchgate.netnih.govtandfonline.com
Comparative Pharmacokinetics of Viloxazine and this compound (Isotope Effect Studies in Animals)
The substitution of hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can influence its pharmacokinetic profile. This is due to the "isotope effect," where the heavier deuterium atom forms a stronger covalent bond with carbon than hydrogen. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. In the context of viloxazine, the deuterated analog this compound is utilized in preclinical studies to investigate these potential pharmacokinetic differences.
While specific in-vivo comparative pharmacokinetic data between viloxazine and this compound in animal models is not extensively detailed in the public domain, the principles of isotope effects suggest potential alterations in metabolic pathways. For instance, if N-demethylation is a significant clearance pathway for N-Methyl Viloxazine, the presence of deuterium on the methyl group could slow this process, potentially leading to a longer half-life and increased exposure of the N-methylated form.
Studies on other deuterated compounds have shown that the magnitude of the deuterium isotope effect on intrinsic clearance is dependent on the specific cytochrome P450 (CYP) enzyme involved and the rate-limiting step of the metabolic reaction. nih.gov For example, with some compounds and CYP enzymes, no significant isotope effect is observed, while for others, the effect can be substantial. nih.gov
In preclinical animal models, such as rats, the metabolism of viloxazine differs from humans. The major metabolic route in rats is O-deethylation followed by sulfation, whereas in humans, it is 5-hydroxylation and subsequent glucuronidation. nih.gov This species-specific difference in metabolism is a critical consideration when extrapolating the findings of isotope effect studies from animals to humans.
The following table summarizes the primary metabolic pathways of viloxazine in different species, which is crucial for designing and interpreting comparative pharmacokinetic studies with its deuterated analogs.
| Species | Major Metabolic Pathway | Key Enzymes Involved |
| Human | 5-hydroxylation followed by glucuronidation | CYP2D6, UGT1A9, UGT2B15. nih.govwikipedia.org |
| Rat | O-deethylation with subsequent sulfation | Not explicitly detailed |
Utilization of this compound as a Tracer for Parent Compound Metabolism Elucidation
Stable isotope-labeled compounds like this compound are invaluable tools in preclinical research for tracing and understanding the metabolic fate of the parent drug, viloxazine.
Tracking Metabolic Pathways of Viloxazine using Labeled Analogs in Preclinical Studies
The use of radiolabeled or stable isotope-labeled analogs allows researchers to track the distribution and transformation of a drug within an animal's system. In preclinical studies with viloxazine, 14C-labeled forms have been used to investigate its absorption, distribution, metabolism, and excretion (ADME) in various animal species. nih.gov These studies have revealed that viloxazine is well-absorbed orally and extensively metabolized, with the primary route of elimination being renal excretion. nih.gov
In rats, a major metabolic pathway identified through these tracer studies is O-dealkylation. nih.gov In beagle dogs, the metabolic pathways are more diverse and include hydroxylation of the phenyl ring, N-methylation, formation of the N-methyl-N-oxide, and oxidation of the oxazine ring. nih.gov The identification of N-methylation and the subsequent formation of an N-methyl-N-oxide in dogs highlights the relevance of studying N-methylated analogs like this compound.
By administering this compound to preclinical animal models, researchers can specifically track the fate of the N-methyl group and determine the extent and rate of N-demethylation versus other metabolic pathways. The deuterium label acts as a stable marker that can be detected using mass spectrometry, allowing for the differentiation of the deuterated compound and its metabolites from their non-deuterated counterparts.
Quantification of Endogenous Viloxazine and its Metabolites via SIIS Methodology in Animal Samples
Stable Isotope Internal Standards (SIIS) are considered the gold standard for quantitative bioanalysis using mass spectrometry. This compound serves as an ideal internal standard for the accurate quantification of viloxazine and its N-methylated metabolites in biological samples from animal studies. aquigenbio.comglpbio.com
The principle of the SIIS methodology relies on adding a known amount of the stable isotope-labeled analog (in this case, this compound) to the biological sample (e.g., plasma, urine, tissue homogenate) before sample processing. Because the internal standard is chemically identical to the analyte (viloxazine), it experiences the same extraction recovery and ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled analyte.
This co-eluting, but mass-differentiated, internal standard allows for the correction of any sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification of the endogenous compound. researchgate.net This is crucial for constructing accurate pharmacokinetic profiles and understanding the dose-exposure relationship in preclinical animal models.
Validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods are employed for the simultaneous quantification of viloxazine and its metabolites in plasma samples. nih.gov The use of a deuterated internal standard like this compound is a key component of these validated methods, ensuring the reliability and robustness of the data generated from preclinical pharmacokinetic and metabolism studies.
The following table outlines the key metabolites of viloxazine that can be quantified using methods employing this compound as an internal standard.
| Metabolite | Description | Species Found In |
| 5-hydroxyviloxazine | Product of CYP2D6-mediated hydroxylation. drugbank.com | Humans, Dogs. nih.govnih.gov |
| 5-hydroxyviloxazine glucuronide | Major metabolite in human plasma, formed by glucuronidation of 5-hydroxyviloxazine. nih.govdrugbank.com | Humans. nih.gov |
| Viloxazine N-carbamoyl glucuronide | A unique metabolite formed in humans. nih.gov | Humans. nih.gov |
| O-dealkylated viloxazine | Major metabolic product in rats. nih.gov | Rats. nih.gov |
| N-methyl-N-oxide of viloxazine | A metabolite identified in dogs. nih.gov | Dogs. nih.gov |
Mechanistic Research and in Vitro Pharmacological Investigations Involving N Methyl Viloxazine D3
Cellular Permeability and Transport Studies (In Vitro Cell Lines)
Cellular permeability studies are crucial in drug discovery to predict the absorption of a compound across biological barriers, such as the intestinal wall. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model that mimics the human intestinal epithelium. nih.gov When cultured as a monolayer, these cells differentiate to form tight junctions, providing a platform to assess both passive diffusion and active transport of drug molecules. nih.govresearchgate.net
In the context of studying the metabolic fate of Viloxazine (B1201356), researchers might investigate the permeability of its metabolites, including N-Methyl Viloxazine. In such an experiment, N-Methyl Viloxazine-d3 would serve as an essential tool. It would be added at a known concentration to the biological samples extracted from the assay system (both the apical and basolateral chambers of the Caco-2 monolayer). During analysis by liquid chromatography-mass spectrometry (LC-MS), the signal from this compound provides a stable reference point to precisely quantify the amount of the actual metabolite, N-Methyl Viloxazine, that has permeated the cellular layer. nih.gov There are no findings to suggest this compound itself is studied for its permeability; its value is in enabling the accurate measurement of its non-deuterated analog.
| Assay Step | Description | Role of this compound |
|---|---|---|
| Dosing | The test compound (e.g., N-Methyl Viloxazine) is added to the apical (donor) side of the Caco-2 cell monolayer. | Not present at this stage. |
| Incubation & Sampling | Samples are collected from both apical and basolateral (receiver) chambers at various time points to measure compound transport. | Not present at this stage. |
| Sample Preparation | Collected samples are prepared for analysis. This often involves protein precipitation or liquid-liquid extraction. | A precise amount of this compound (internal standard) is added to each sample. |
| LC-MS Analysis | The prepared samples are analyzed to determine the concentration of the test compound. | The mass spectrometer detects and distinguishes between N-Methyl Viloxazine and the heavier this compound. The ratio of their signals is used to calculate the exact concentration of N-Methyl Viloxazine, correcting for any analytical variability. |
| Data Calculation | The apparent permeability coefficient (Papp) is calculated based on the quantified concentrations. | Ensures the accuracy of the concentration data used for the Papp calculation. |
In Vitro Receptor Binding or Enzyme Inhibition Assays
In vitro assays are fundamental to understanding a drug's mechanism of action by determining its affinity for specific biological targets like receptors or its potential to inhibit enzymes. The parent compound, Viloxazine, has been evaluated in numerous such assays. It is known to be a selective norepinephrine (B1679862) reuptake inhibitor (NRI) and a modulator of serotonin (B10506) receptors, exhibiting antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors. dovepress.comnih.govmedchemexpress.com
While Viloxazine's profile is well-characterized, the pharmacological activity of its metabolites, such as N-Methyl Viloxazine, is less understood. If N-Methyl Viloxazine were to be investigated for its own receptor binding affinity or its potential to inhibit metabolic enzymes (e.g., cytochrome P450 isoforms), this compound would again be employed as an internal standard. In a typical enzyme inhibition assay using human liver microsomes, for instance, this compound would be used to quantify the concentration of N-Methyl Viloxazine remaining after incubation, allowing for the calculation of an IC50 value. The deuterated compound itself is assumed to have identical pharmacological properties to the non-deuterated metabolite and is therefore not tested for its own activity.
| Target | Activity Type | Reported Value (IC50 / EC50 / Ki) | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Inhibition | IC50: 0.26 µM | dovepress.commedchemexpress.com |
| Serotonin 5-HT2B Receptor | Antagonism | IC50: 27.0 µM; Ki: 4.2 µM | dovepress.commedchemexpress.com |
| Serotonin 5-HT2C Receptor | Agonism | EC50: 32.0 µM | dovepress.commedchemexpress.com |
| Serotonin Transporter (SERT) | Inhibition | IC50: 257 µM | dovepress.com |
Biochemical Pathway Analysis in Preclinical Models or Cell Systems
Understanding the metabolic fate of a drug is a critical component of preclinical research. Studies in human and animal models have shown that Viloxazine is extensively metabolized. tandfonline.com The primary metabolic pathway in humans involves hydroxylation by the enzyme CYP2D6, followed by glucuronidation. wikipedia.orgnih.govpharmgkb.org Other pathways, such as N-methylation to form N-Methyl Viloxazine, have been identified, particularly in animal models like the dog. tandfonline.com
| Pathway | Primary Enzyme(s) | Resulting Metabolite(s) | Relevance in Humans | Reference |
|---|---|---|---|---|
| Hydroxylation | CYP2D6 | 5-Hydroxyviloxazine (B12724933) | Major pathway | wikipedia.orgnih.govdrugbank.com |
| Glucuronidation | UGT1A9, UGT2B15 | 5-Hydroxyviloxazine glucuronide | Major pathway (conjugation of the hydroxylated metabolite) | wikipedia.orgdrugbank.com |
| N-Carbamoyl Glucuronidation | UGT Enzymes | Viloxazine N-carbamoyl glucuronide | Identified unique pathway | tandfonline.comnih.gov |
| N-Methylation | Not specified | N-Methyl Viloxazine | Minor or not significant | tandfonline.com |
Application in High-Throughput Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify compounds that modulate a specific biological target or pathway. genome.govnuvisan.com These screens typically use fluorescence, luminescence, or other easily detectable signals to identify "hits." frontiersin.org
This compound would not be included in a compound library for an initial HTS campaign. Its application comes in the subsequent stages of the drug discovery process, such as hit validation and mechanism-of-action studies. For example, if an HTS assay were designed to find inhibitors of the enzyme responsible for Viloxazine N-methylation, the primary screen might use a simplified, indirect readout. Once hits are identified, a more precise, lower-throughput secondary assay would be required to confirm their activity and determine their potency. This is where this compound would be crucial. A quantitative LC-MS assay would be developed, using the deuterated compound as an internal standard, to directly measure the inhibition of N-Methyl Viloxazine formation in the presence of the hit compounds. This provides definitive evidence of the compound's effect on the specific biochemical transformation.
| Stage | Activity | Involvement of this compound |
|---|---|---|
| Primary HTS | Screening of a large compound library (e.g., >100,000 compounds) against an enzyme target using a rapid assay (e.g., fluorescence). | None. |
| Hit Confirmation | Re-testing of initial "hits" from the primary screen to eliminate false positives. | None. |
| Dose-Response & Potency Determination | Confirmed hits are tested at multiple concentrations to determine their potency (IC50). This stage requires a highly accurate assay. | Crucial Application: Used as an internal standard in a definitive LC-MS assay to precisely quantify the formation of N-Methyl Viloxazine, allowing for accurate IC50 calculation for the hit compounds. |
| Mechanism of Action Studies | Further experiments are conducted on lead compounds to understand how they interact with the target enzyme. | May be used in further quantitative assays to support kinetic studies. |
Advanced Applications and Future Directions in N Methyl Viloxazine D3 Research
Role in Quantitative Systems Pharmacology (QSP) and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Preclinical Data Integration)
Quantitative Systems Pharmacology (QSP) and Pharmacokinetic/Pharmacodynamic (PK/PD) models are computational tools that integrate data from various sources to predict a drug's behavior in the body and its therapeutic effect. acanthusresearch.comjuniperpublishers.com N-Methyl Viloxazine-d3, primarily in its role as a stable isotope-labeled internal standard, is critical for generating the precise preclinical concentration-time data that forms the bedrock of these models.
The development of robust PK models for viloxazine (B1201356) relies on accurate quantification of the parent drug and its metabolites in biological matrices. Preclinical studies in animals are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials. However, significant interspecies differences in metabolism exist for viloxazine. In humans, the primary metabolic pathway is 5-hydroxylation of the phenyl ring, a reaction mediated by the CYP2D6 enzyme, followed by glucuronidation. nih.govtandfonline.comresearchgate.net In contrast, the major metabolic route in rats involves O-deethylation and subsequent sulfation. nih.govtandfonline.com
Table 1: Major Metabolic Pathways of Viloxazine in Different Species
| Species | Primary Metabolic Pathway | Key Enzymes Involved |
| Human | 5-Hydroxylation, Glucuronidation | CYP2D6, UGT1A9, UGT2B15 |
| Rat | O-Deethylation, Sulfation | Cytochrome P450, Sulfotransferases |
| Dog | Phenyl-hydroxylation, N-methylation, N-oxidation | Cytochrome P450 |
This table summarizes the primary routes of viloxazine metabolism identified in preclinical and clinical studies. nih.govtandfonline.com
Preclinical data from various species, generated using bioanalytical methods reliant on standards like this compound, are integrated into physiologically based pharmacokinetic (PBPK) models, a subset of QSP. These models account for physiological differences (e.g., enzyme expression levels, blood flow) between species to predict human pharmacokinetics. By inputting preclinical data on viloxazine and understanding its metabolic differences, researchers can simulate human plasma concentration profiles. For instance, a population PK model for viloxazine extended-release has been successfully developed for pediatric patients, demonstrating the utility of such modeling. semanticscholar.org
The use of this compound allows for the precise quantification needed to build these predictive models. Any alteration in the metabolic profile of a deuterated analog compared to its non-deuterated counterpart can be meticulously measured. This data is then used to refine the model, improving its predictive power for how other deuterated analogs might behave, thereby guiding the design of new chemical entities with potentially superior pharmacokinetic properties.
Novel Methodological Developments in Isotope Tracing and Bioanalysis
The gold standard for quantifying small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govchromatographyonline.com In this context, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving the highest levels of accuracy and precision. acanthusresearch.comclearsynth.com this compound serves as an exemplary SIL-IS for the bioanalysis of viloxazine and its related metabolites.
A key challenge in bioanalysis is the "matrix effect," where components in biological samples like plasma or urine can interfere with the ionization of the target analyte, leading to inaccurate quantification. clearsynth.com A SIL-IS, such as this compound, co-elutes with the non-labeled analyte and experiences nearly identical matrix effects and variability during sample preparation. researchgate.net Because the mass spectrometer can distinguish between the deuterated standard and the non-deuterated analyte due to their mass difference, the ratio of their signals remains constant, correcting for any variations. researchgate.netnih.gov
A validated bioanalytical method for viloxazine in human plasma utilizes viloxazine-d5 as an internal standard. nih.gov The method involves supported liquid extraction followed by analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with positive electrospray ionization.
Table 2: UPLC-MS/MS Parameters for Viloxazine Bioanalysis
| Parameter | Viloxazine | Viloxazine-d5 (Internal Standard) |
| Precursor Ion (m/z) | 238 | 243 |
| Product Ion (m/z) | 100 | 56 |
| Lower Limit of Quantification | 0.00500 µg/mL | N/A |
This table details the specific mass transitions used to detect and quantify viloxazine and its deuterated internal standard in a validated bioanalytical method. nih.gov
The development of such methods is a continuous process. Novel approaches focus on enhancing sensitivity, reducing sample volume, and increasing throughput. This includes the exploration of more efficient extraction techniques and advancements in mass spectrometry instrumentation. The synthesis of high-purity SIL-IS like this compound, with deuterium (B1214612) atoms placed at metabolically stable positions to prevent back-exchange, is fundamental to these methodological advancements. acanthusresearch.com
Unexplored Research Avenues for Deuterated Analogs in Preclinical Drug Discovery
The strategic replacement of hydrogen with deuterium at specific molecular sites, known as "deuterium switching," is a powerful tool in medicinal chemistry to enhance a drug's metabolic profile. nih.govbioscientia.de The kinetic isotope effect (KIE) dictates that a carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond, which can significantly slow down metabolism at that site. juniperpublishers.comportico.org This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. nih.govvenable.com
The existence of this compound points to N-demethylation as a potential metabolic pathway for viloxazine, even if minor. While the primary metabolic site in humans is the phenyl ring, deuterating the N-methyl group could block or slow this minor pathway. nih.gov This might lead to "metabolic switching," where the metabolic burden is shifted to other pathways. nih.govportico.org Understanding the consequences of this switch is a key research area. For example, blocking a minor pathway that produces an undesirable metabolite could be beneficial.
Several unexplored research avenues for deuterated viloxazine analogs exist:
Targeting Other Metabolic "Soft Spots": Besides the N-methyl group, viloxazine has other potential sites for metabolism. The O-deethylation pathway, which is major in rats, suggests the ethoxy group is a metabolic soft spot. tandfonline.com Deuterating the ethyl group could slow this process. Furthermore, while 5-hydroxylation is the major human pathway, deuteration at other positions on the phenyl ring could be explored to modulate metabolism and potentially alter the pharmacodynamic profile.
Investigating Metabolic Switching: A detailed preclinical study comparing the full metabolite profile of viloxazine with that of this compound in human liver microsomes would be highly informative. This would clarify the extent of N-demethylation and reveal how blocking this site quantitatively alters other metabolic pathways, such as hydroxylation and glucuronidation. This could uncover whether metabolic switching leads to the formation of novel or more abundant metabolites with their own pharmacological or toxicological profiles. venable.com
Stereospecific Deuteration: Viloxazine is a chiral molecule, and its (S)-enantiomer is reportedly ten times more potent as a norepinephrine (B1679862) reuptake inhibitor than the (R)-enantiomer. nih.gov Future research could focus on the stereospecific synthesis of deuterated analogs. For example, creating (S)-N-Methyl Viloxazine-d3 and comparing its properties to the (R)-enantiomer and the racemic mixture could lead to the development of a more potent and metabolically stable drug candidate.
Table 3: Potential Sites for Deuteration on the Viloxazine Scaffold
| Potential Deuteration Site | Rationale | Potential Outcome |
| N-Methyl Group | Block potential minor N-demethylation pathway. | Reduced formation of N-desmethyl metabolite; potential metabolic switching. |
| Ethoxy Group | Slow O-deethylation (major pathway in rats). | Improved metabolic stability; altered pharmacokinetic profile. |
| Phenyl Ring (positions other than 5) | Modulate aromatic hydroxylation. | Altered rate of metabolism; potential for new active metabolites. |
| Morpholine Ring | Slow ring oxidation (observed in dogs). | Reduced formation of specific oxidative metabolites. |
This table outlines potential future research directions for creating novel deuterated analogs of viloxazine based on its known metabolic pathways. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
